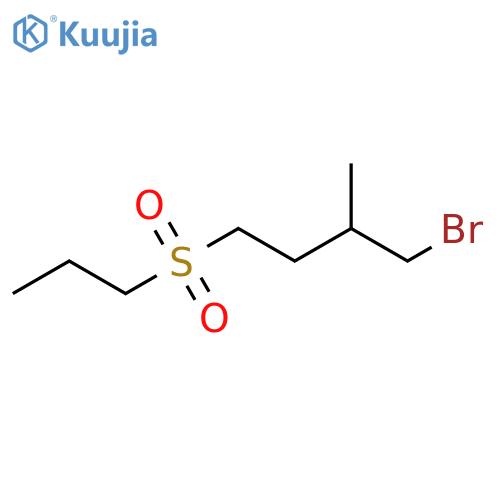

Cas no 1693960-82-5 (1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane)

1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane 化学的及び物理的性質

名前と識別子

-

- EN300-674733

- 1693960-82-5

- 1-bromo-2-methyl-4-(propane-1-sulfonyl)butane

- 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane

-

- インチ: 1S/C8H17BrO2S/c1-3-5-12(10,11)6-4-8(2)7-9/h8H,3-7H2,1-2H3

- InChIKey: DQBGBFVBPKICOW-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)CCS(CCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 256.01326g/mol

- どういたいしつりょう: 256.01326g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 42.5Ų

1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674733-0.5g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 0.5g |

$1056.0 | 2023-03-11 | ||

| Enamine | EN300-674733-2.5g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 2.5g |

$2155.0 | 2023-03-11 | ||

| Enamine | EN300-674733-0.05g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 0.05g |

$924.0 | 2023-03-11 | ||

| Enamine | EN300-674733-1.0g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-674733-10.0g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 10.0g |

$4729.0 | 2023-03-11 | ||

| Enamine | EN300-674733-0.1g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 0.1g |

$968.0 | 2023-03-11 | ||

| Enamine | EN300-674733-0.25g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 0.25g |

$1012.0 | 2023-03-11 | ||

| Enamine | EN300-674733-5.0g |

1-bromo-2-methyl-4-(propane-1-sulfonyl)butane |

1693960-82-5 | 5.0g |

$3189.0 | 2023-03-11 |

1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

1-Bromo-2-methyl-4-(propane-1-sulfonyl)butaneに関する追加情報

Introduction to 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane (CAS No. 1693960-82-5)

1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane (CAS No. 1693960-82-5) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine substituent, a methyl group, and a propane-1-sulfonyl moiety, which collectively contribute to its distinct chemical properties and reactivity.

The molecular formula of 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane is C8H18O3SBr, and its molecular weight is approximately 277.19 g/mol. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through substitution and elimination reactions. The sulfonyl group, on the other hand, imparts polarity and reactivity, making the compound suitable for a wide range of chemical transformations.

In the realm of medicinal chemistry, 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer agents. The bromine substituent can be readily replaced with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives with tailored biological activities.

The sulfonyl group in 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane also plays a crucial role in enhancing the solubility and stability of the compound, which is essential for its use in pharmaceutical formulations. Additionally, the presence of this functional group can influence the pharmacokinetic properties of the final drug product, such as absorption, distribution, metabolism, and excretion (ADME). These properties are critical for optimizing drug efficacy and minimizing side effects.

In materials science, 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane has shown promise as a precursor for the synthesis of advanced polymers and coatings. The bromine atom can serve as a reactive site for polymerization reactions, while the sulfonyl group can enhance the mechanical and thermal properties of the resulting materials. Recent research has demonstrated that derivatives of this compound can be used to create polymers with improved strength, flexibility, and resistance to environmental degradation.

The synthesis of 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane typically involves multi-step procedures that include alkylation, sulfonation, and bromination reactions. These processes require careful control of reaction conditions to ensure high yields and purity. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In conclusion, 1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane (CAS No. 1693960-82-5) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1693960-82-5 (1-Bromo-2-methyl-4-(propane-1-sulfonyl)butane) 関連製品

- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)

- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 2228975-85-5(1-(5-methylpyridin-2-yl)methylcyclopropan-1-amine)

- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)